

Spectroscopic Profile of Avermectin B1a Monosaccharide: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Avermectin B1a monosaccharide*

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This technical guide provides a comprehensive overview of the spectroscopic data for **Avermectin B1a monosaccharide**, a key derivative of the potent anthelmintic agent, Avermectin B1a. Understanding the structural characteristics of this monosaccharide is crucial for impurity profiling, degradation studies, and the development of new avermectin-based therapeutics. This document presents detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines the experimental protocols for their acquisition, and illustrates the analytical workflow.

Chemical Structure

Avermectin B1a monosaccharide is formed by the acidic cleavage of the terminal oleandrose sugar from the disaccharide chain of Avermectin B1a.^[1]

Chemical Formula: C41H60O11^[2]

Molecular Weight: 728.92 g/mol ^[2]

CAS Number: 71831-09-9^[2]

Spectroscopic Data

The following tables summarize the key NMR and MS data for **Avermectin B1a monosaccharide**, facilitating easy comparison and reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR spectra of **Avermectin B1a monosaccharide** are very similar to that of the parent Avermectin B1a, with the key differences arising from the absence of the second saccharide unit.[\[1\]](#)

Table 1: ^1H and ^{13}C NMR Chemical Shift Data for **Avermectin B1a Monosaccharide (DP-1)**[\[3\]](#)

Position	¹ H Chemical Shift (δ , ppm)	¹³ C Chemical Shift (δ , ppm)
Aglycone		
1	-	173.8
2	3.98 (d, 6.0)	45.8
3	5.86 (m)	125.2
4	5.86 (m)	118.0
4a	-	80.5
5	4.20 (s)	81.5
6	3.65 (m)	37.0
7	4.70 (m)	68.0
8	4.70 (m)	78.5
8a	2.05 (m)	40.5
9	5.45 (d, 10.0)	136.5
10	5.86 (m)	120.0
11	5.45 (d, 10.0)	128.5
12	1.90 (m)	45.0
12a	1.55 (m)	34.5
13	4.95 (d, 10.0)	96.0
14	2.30 (m)	36.0
14a	1.05 (d, 7.0)	17.0
15	1.65 (m)	35.5
16	1.15 (m)	27.5
17	3.30 (m)	68.5
18	1.85 (d, 6.5)	12.5

19	5.40 (m)	125.5
20	5.40 (m)	135.0
21	2.00 (m)	32.0
22	1.50 (m)	39.0
23	1.50 (m)	20.0
24	0.95 (d, 6.5)	15.0
25	3.90 (m)	78.0
26	1.25 (d, 6.0)	17.5
27	1.60 (m)	21.0
5-OCH ₃	3.40 (s)	56.5
Monosaccharide		
1'	4.65 (d, 3.5)	98.0
2'	1.60 (m)	35.0
3'	3.10 (m)	79.0
4'	2.95 (m)	70.0
5'	3.50 (m)	72.0
6'	1.20 (d, 6.0)	18.0
3'-OCH ₃	3.55 (s)	61.0

Data extracted from a comprehensive study on Avermectin degradation products.[\[3\]](#)

Mass Spectrometry (MS)

High-resolution mass spectrometry with electrospray ionization (ESI) is a key technique for the identification and confirmation of **Avermectin B1a monosaccharide**.

Table 2: High-Resolution Mass Spectrometry Data for **Avermectin B1a Monosaccharide (DP-1)**

Ion	Observed m/z
$[M+H]^+$	729.4211
$[M+NH_4]^+$	746.4476

The ESI-MS positive spectrum shows an intense ammonium adduct ion peak ($[M+NH_4]^+$) and a protonated molecule peak ($[M+H]^+$), confirming the loss of a single saccharide unit from Avermectin B1a.^{[1][3]}

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

Sample Preparation

Avermectin B1a monosaccharide can be generated through forced degradation of Avermectin B1a under acidic conditions.^[1] A typical procedure involves subjecting a solution of Avermectin B1a to acidic stress, followed by purification using techniques like high-performance liquid chromatography (HPLC) to isolate the monosaccharide degradation product.^[1]

NMR Spectroscopy

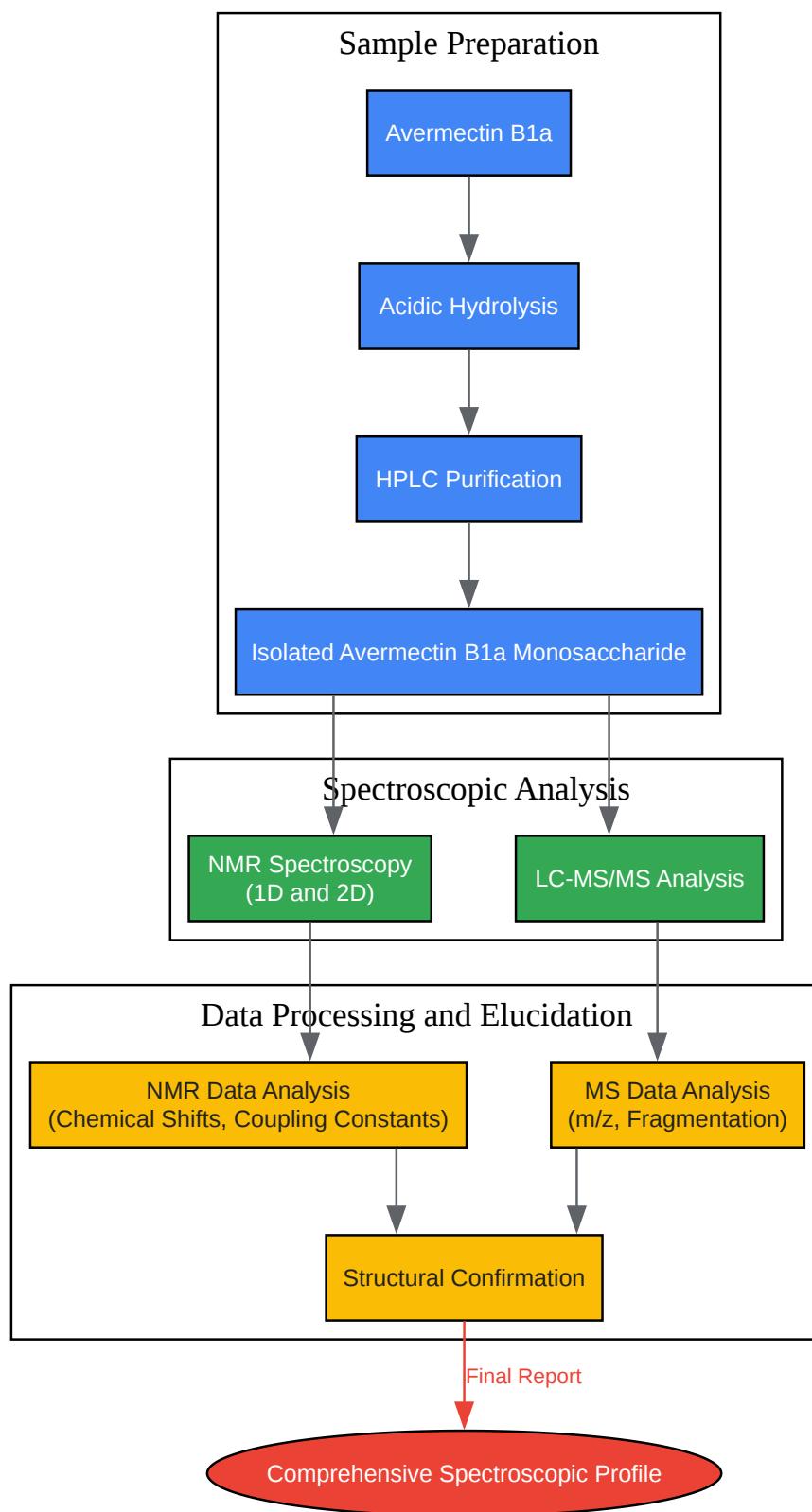
- Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used for data acquisition.
- Sample Preparation: The isolated **Avermectin B1a monosaccharide** is dissolved in a deuterated solvent, typically chloroform-d ($CDCl_3$).
- Data Acquisition: Standard 1D (1H , ^{13}C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to enable full structural elucidation and assignment of proton and carbon signals.^[1]

Mass Spectrometry

- Instrumentation: A high-resolution mass spectrometer, such as a liquid chromatography-tandem mass spectrometer (LC-MS/MS) with an ESI source, is employed.[[1](#)]
- Chromatography: The sample is introduced into the mass spectrometer via a liquid chromatography system. A gradient elution on a C18 column is commonly used to achieve separation.[[1](#)]
- Ionization: Positive ion electrospray ionization (ESI+) is used to generate ions.
- Data Acquisition: Mass spectra are acquired in full scan mode to identify the molecular ions. Tandem mass spectrometry (MS/MS) is used for structural confirmation by analyzing the fragmentation patterns.[[1](#)]

Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **Avermectin B1a monosaccharide**.

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Caption: Workflow for Spectroscopic Analysis of **Avermectin B1a Monosaccharide**.

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